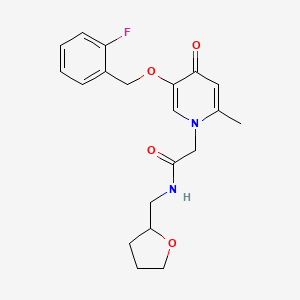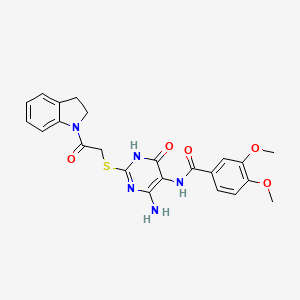![molecular formula C23H23N5O4 B2376441 2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 946272-70-4](/img/structure/B2376441.png)
2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives involves the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with various alkylating agents . Another example is the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig and annulation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These techniques can provide detailed information about the three-dimensional arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds within the triazolo[4,3-b]pyridazine ring system . These reactions can be influenced by various factors, including the presence of other functional groups on the molecule, the reaction conditions, and the choice of reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as the presence of functional groups and the overall structure of the molecule .Scientific Research Applications
Synthesis and Biological Assessment
Fused heterocyclic 1,2,4-triazoles, closely related to the queried compound, have garnered attention for their diverse biological properties. Research has focused on developing synthesis methods for novel compounds in this category and assessing their biological activities. A study by Karpina et al. (2019) outlines the synthesis of a diverse set of acetamides, including analogs bearing a 1,2,4-oxadiazole cycle, and their pharmacological activity prognosis (Karpina et al., 2019).
Antiviral Applications
Compounds structurally similar to the one have demonstrated potential in antiviral applications. For instance, Shamroukh and Ali (2008) investigated the anti-hepatitis A virus (HAV) activity of novel triazolo[4,3-b]pyridazine derivatives, with some showing significant effects against HAV (Shamroukh & Ali, 2008).
Anticancer and Antimicrobial Activity
Research by Kumar et al. (2019) on N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, which share a similar structural motif, revealed inhibition activity against cancer cell lines and antimicrobial properties. This highlights the potential of these compounds in developing new therapeutic agents (Kumar et al., 2019).
Insecticidal Properties
The research by Fadda et al. (2017) on heterocycles incorporating a thiadiazole moiety, which is structurally related to the compound , showed promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests the potential use of such compounds in pest control (Fadda et al., 2017).
Antioxidant Ability
Shakir, Ali, and Hussain (2017) synthesized derivatives of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl, closely related to the compound of interest, and evaluated their antioxidant abilities. Their findings suggest potential applications in developing antioxidant agents (Shakir, Ali, & Hussain, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4]triazines, have been reported to interact with various targets
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, some [1,2,4]triazolo[4,3-b][1,2,4]triazines have been found to exhibit thermally activated delayed fluorescence (TADF) activities
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways
Result of Action
Compounds with similar structures have been reported to exhibit various effects, such as thermally activated delayed fluorescence
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-30-18-9-8-16(14-19(18)31-2)15-21(29)24-12-13-32-22-11-10-20-25-26-23(28(20)27-22)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNICTVERBXCNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)
![[9]Cycloparaphenylene](/img/structure/B2376363.png)


![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)
![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2376370.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376372.png)

![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)
![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)
![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)